Comparative Aqueous Solubility of 1-(Pyridin-2-ylmethyl)-1,4-diazepane Versus Pyridylmethyl Analogs
In a comparative analysis of pyridylmethyl analogs evaluated for CSNK2A inhibition, 1-(pyridin-2-ylmethyl)-1,4-diazepane (Compound 4n) exhibited an aqueous kinetic solubility of 140 µM. This value is 30% lower than the solubility of the unsubstituted comparator 4o (200 µM) and identical to the solubility of the 6-methyl-substituted analog 4p (200 µM) [1]. This moderate aqueous solubility profile distinguishes the compound from more lipophilic diazepane derivatives and informs formulation and assay design strategies.
| Evidence Dimension | Aqueous kinetic solubility |
|---|---|
| Target Compound Data | 140 µM |
| Comparator Or Baseline | Compound 4o: 200 µM; Compound 4p: 200 µM |
| Quantified Difference | 30% lower than Compound 4o; identical to Compound 4p |
| Conditions | Kinetic solubility assay; in-cell target engagement by NanoBRET assay context |
Why This Matters
This quantitative solubility data enables researchers to select appropriate solvent systems and predict in vitro assay compatibility, avoiding solubility-limited false negatives that can arise with more lipophilic diazepane analogs.
- [1] Pharmaceuticals (Basel). (2024). Table 3: Pyridylmethyl analogs. Pharmaceuticals, 17(3), 306. View Source
